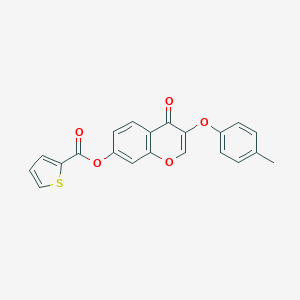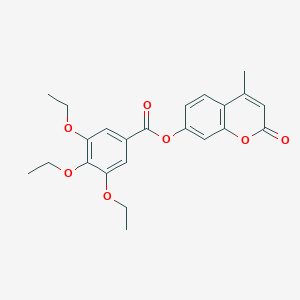![molecular formula C24H18ClF2NO2 B285246 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)
3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone, also known as BDP-9066, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azetidinones and has been studied for its ability to inhibit the activity of several enzymes and proteins that are involved in various disease processes.
Mécanisme D'action
The mechanism of action of 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone involves the inhibition of various enzymes and proteins that play a key role in the pathogenesis of several disease conditions. For example, 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and play a key role in the development of cancer and other diseases.
Biochemical and Physiological Effects:
3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone has been shown to have several biochemical and physiological effects, depending on the specific target that it inhibits. For example, inhibition of matrix metalloproteinases by 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone has been shown to reduce the breakdown of extracellular matrix proteins, which can help to prevent tissue damage and inflammation. Inhibition of phosphodiesterases by 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone has been shown to increase the levels of cyclic nucleotides, which can help to regulate various physiological processes such as smooth muscle relaxation and immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, which can help to elucidate the role of these targets in various disease processes. However, one of the limitations of using 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone is its relatively low potency compared to other inhibitors of the same targets.
Orientations Futures
There are several future directions for research on 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone, including the development of more potent and selective inhibitors of the same targets, the evaluation of its therapeutic potential in various disease conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicity of 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone in animal models and humans.
Méthodes De Synthèse
The synthesis of 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone involves several steps and has been described in detail in several research articles. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate compound, which is then reacted with 2,2-difluoro-1,3-dimethyl-1-butene in the presence of a base to form the final product.
Applications De Recherche Scientifique
3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone has been extensively studied for its potential therapeutic applications in several disease conditions. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of cancer, inflammation, and neurological disorders. Some of the key targets of 3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone include histone deacetylases, matrix metalloproteinases, and phosphodiesterases.
Propriétés
Formule moléculaire |
C24H18ClF2NO2 |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
(3S,4S)-1-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C24H18ClF2NO2/c25-18-11-13-19(14-12-18)28-21(17-9-5-2-6-10-17)20(24(28)29)22(23(26)27)30-15-16-7-3-1-4-8-16/h1-14,20-21H,15H2/t20-,21+/m0/s1 |
Clé InChI |
IDIIHBWOYSCLKB-LEWJYISDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=C(F)F)[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285165.png)




![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)

![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)




